3-bromo-5-methyl-1-(2-phenylethyl)-1H-1,2,4-triazole
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Overview
Description
“3-bromo-5-methyl-1-(2-phenylethyl)-1H-1,2,4-triazole” is a synthetic organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a phenylethyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-bromo-5-methyl-1-(2-phenylethyl)-1H-1,2,4-triazole” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Alkylation: The methyl group and the phenylethyl group can be introduced through alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its triazole core, which is known for its bioactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “3-bromo-5-methyl-1-(2-phenylethyl)-1H-1,2,4-triazole” would depend on its specific biological target. Generally, triazoles can interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine, methyl, and phenylethyl groups may influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound without any substituents.
3-bromo-1,2,4-triazole: A simpler derivative with only a bromine atom.
5-methyl-1,2,4-triazole: A derivative with a methyl group.
1-(2-phenylethyl)-1,2,4-triazole: A derivative with a phenylethyl group.
Uniqueness
“3-bromo-5-methyl-1-(2-phenylethyl)-1H-1,2,4-triazole” is unique due to the combination of substituents on the triazole ring, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
3-bromo-5-methyl-1-(2-phenylethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-9-13-11(12)14-15(9)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOKSJVXQJDVRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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